Product packaging for 2-(2-Phenylphenyl)pyrrolidine(Cat. No.:CAS No. 383127-33-1)

2-(2-Phenylphenyl)pyrrolidine

Cat. No.: B1608902
CAS No.: 383127-33-1
M. Wt: 223.31 g/mol
InChI Key: MJXDNEKYERUFPF-UHFFFAOYSA-N
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Description

2-(2-Phenylphenyl)pyrrolidine is a chemical compound with the molecular formula C16H17N and a molecular weight of 223.31 g/mol . It is part of the pyrrolidine family of heterocycles, a saturated scaffold that is highly significant in medicinal chemistry and drug discovery . The pyrrolidine ring enables a more efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation" . This versatility makes pyrrolidine a key structural motif in the development of clinically active drugs for treating various human diseases . Researchers value this scaffold for its ability to improve the druggability of compounds by favorably modifying parameters such as solubility and lipophilicity . The specific 2-(2-Phenylphenyl) derivative is a chiral molecule, available in an (S)-enantiomer form, which is critical for studying enantioselective interactions with biological targets such as proteins . The compound is predicted to be a solid at room temperature, insoluble in water, but soluble in common organic solvents . It should be stored in a cool, dry place in a tightly sealed container to prevent degradation . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N B1608902 2-(2-Phenylphenyl)pyrrolidine CAS No. 383127-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h1-5,7-10,16-17H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXDNEKYERUFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394946
Record name 2-(2-phenylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-33-1
Record name 2-(2-phenylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Phenylphenyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the five-membered pyrrolidine ring is a cornerstone of heterocyclic chemistry. The strategies employed are diverse, ranging from classical cyclization reactions to modern metal-catalyzed approaches. These methods often hinge on the formation of a key carbon-nitrogen bond to close the ring.

Cyclization Reactions in Pyrrolidine Synthesis

Cyclization reactions represent a fundamental approach to the pyrrolidine core, involving the formation of the ring from an open-chain precursor. These reactions are typically categorized by the specific bond-forming mechanism.

Direct intramolecular amination of unactivated C(sp³)–H bonds is a powerful and atom-economical strategy for synthesizing pyrrolidines. This approach avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-N bond.

Palladium-catalyzed methods have been developed for the intramolecular amination of C(sp³)–H bonds at the δ-position of picolinamide (B142947) (PA)-protected amine substrates, leading to the formation of pyrrolidines. nih.govorganic-chemistry.org These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle and can be performed with low catalyst loading under convenient conditions. nih.govorganic-chemistry.org Similarly, iron-based catalysts, such as iron(II) iodide (FeI₂), have proven to be remarkably active for pyrrolidine synthesis from organic azides via direct C–H amination. nih.gov This method is highly efficient, with fast reaction times and tolerance for various functional groups. nih.gov

Copper-catalyzed systems are also widely used. Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoro amides using tris(pyrazolyl)borate (Tpˣ) ligands have provided insight into the reaction pathway, which involves a copper(II) fluoride (B91410) intermediate. nih.gov This method effectively produces pyrrolidines and piperidines. nih.gov

Table 1: Examples of Intramolecular C(sp³)-H Amination for Pyrrolidine Synthesis

Catalyst/ReagentSubstrate TypeKey FeaturesReference
Pd(OAc)₂ / Picolinamide (PA)PA-protected aminesActivates δ-C(sp³)-H bonds; proceeds via Pd(II)/Pd(IV) cycle. nih.govorganic-chemistry.org
FeI₂Organic azidesFast, selective, high turnover numbers (TONs), tolerates functional groups. nih.gov
[TpˣCuL]N-fluoro amidesMechanistic studies support a fluorinated copper(II) intermediate. nih.gov

The Hofmann–Löffler reaction (also known as the Hofmann–Löffler–Freytag reaction) is a classic photochemical or thermal method for synthesizing pyrrolidines. wikipedia.orgresearchgate.net The reaction involves the decomposition of an N-halogenated amine in the presence of a strong acid. wikipedia.orgyoutube.com This generates a nitrogen-centered radical, which undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a carbon-centered radical at the δ-position. youtube.comnih.gov This radical then propagates the chain and subsequent treatment with a base leads to an intramolecular SN2 reaction, closing the ring to form the pyrrolidine. youtube.com

Modern variants have expanded the scope of this reaction. The Suárez modification allows the reaction to proceed under milder, neutral conditions using N-nitroamides, N-cyanamides, or phosphoramidates with hypervalent iodine reagents. wikipedia.org Another advancement employs sulfonimides as nitrogen sources, initiated by visible light in the presence of N-iodosuccinimide, providing pyrrolidines under mild conditions. organic-chemistry.org A cooperative system using both iodine and a photoredox catalyst under visible light has also been developed, which allows for the reoxidation of the iodine catalyst and broadens the substrate scope to include benzamides. nih.gov

Table 2: Key Features of Hofmann-Löffler Reaction and Variants

Reaction TypeConditionsMechanism HighlightsReference
Classic Hofmann-LöfflerN-haloamine, strong acid, heat/lightNitrogen-centered radical formation, 1,5-HAT, intramolecular SN2 cyclization. wikipedia.orgyoutube.com
Suárez ModificationN-phosphoramidates, I₂, hypervalent iodine reagentGenerates N-radicals under neutral conditions. wikipedia.org
Visible-Light InitiationSulfonimides, N-Iodosuccinimide (NIS)Mild conditions, avoids strong acids. organic-chemistry.org
Dual Catalysis (Iodine/Photoredox)Sulfonamides, I₂, photoredox catalyst, lightIn situ regeneration of the active iodine species. nih.gov

Beyond the Hofmann-Löffler reaction, other radical cyclizations are instrumental in pyrrolidine synthesis. These methods often involve the generation of a carbon- or nitrogen-centered radical that adds to an unsaturated bond within the same molecule. A copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been shown to proceed through a radical mechanism to form 2-arylpyrrolidines. nih.gov

Cobalt-based metalloradical catalysis offers another pathway, enabling the enantioselective cyclization of aliphatic diazo compounds via intramolecular radical alkylation of C(sp³)–H bonds to form chiral pyrrolidines. scispace.com This method represents a departure from traditional radical cyclizations that rely on unsaturated substrates. scispace.com

The final ring-closing step of the Hofmann-Löffler reaction is a classic example of an intramolecular SN2 reaction. youtube.com More generally, this strategy involves a nucleophilic nitrogen atom displacing a leaving group attached to the δ-carbon of an acyclic precursor. A straightforward one-pot method for this transformation involves the chlorination of amino alcohols with thionyl chloride (SOCl₂), which generates a δ-chloroamine that cyclizes in situ to afford the pyrrolidine. organic-chemistry.org This approach circumvents the need for multi-step protection-activation-cyclization-deprotection sequences. organic-chemistry.org

Metal-Catalyzed Pyrrolidine Synthesis

Metal catalysis has revolutionized the synthesis of pyrrolidines, particularly 2-arylpyrrolidines. These methods offer high efficiency and selectivity under mild conditions.

Copper-Catalyzed Synthesis: Copper catalysis is prominent in the synthesis of 2-arylpyrrolidines. One method involves the intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. organic-chemistry.orgnih.gov This reaction is catalyzed by a copper(II) complex and proceeds readily to give the 2-arylpyrrolidine products. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are used in tandem reactions to construct complex pyrrolidine structures. For instance, the N-arylation of a γ-amino alkene followed by a carboamination with a second aryl bromide can produce differentially arylated N-aryl-2-benzyl pyrrolidines in a one-pot process. uwindsor.ca

Other Metals: Rhodium catalysts have been used for the synthesis of pyrrolidines from O-benzoylhydroxylamines, organic-chemistry.org while gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides access to enantioenriched pyrrolidines. organic-chemistry.org

While direct synthetic routes to 2-(2-phenylphenyl)pyrrolidine are not extensively documented in the cited literature, the synthesis of closely related N-biphenyl pyrrolidine derivatives has been described. One such synthesis involves a Suzuki coupling to create the biphenyl (B1667301) backbone, followed by a nucleophilic aromatic substitution where a chiral pyrrolidine derivative displaces a fluorine atom on the biphenyl ring. researchgate.net This highlights a modular approach where the biphenyl and pyrrolidine moieties are joined in a late-stage step. researchgate.net

Table 3: Overview of Metal-Catalyzed Syntheses of 2-Arylpyrrolidine Analogues

Metal CatalystReaction TypeSubstratesProduct TypeReference
CopperIntermolecular CarboaminationVinylarenes + Potassium N-carbamoyl-β-aminoethyltrifluoroborates2-Arylpyrrolidines organic-chemistry.orgnih.gov
PalladiumTandem N-Arylation/Carboaminationγ-Amino alkenes + Aryl bromidesN-Aryl-2-benzyl pyrrolidines uwindsor.ca
RhodiumIntramolecular C-H InsertionO-BenzoylhydroxylaminesPyrrolidines organic-chemistry.org
GoldTandem Cycloisomerization/HydrogenationChiral homopropargyl sulfonamidesEnantioenriched pyrrolidines organic-chemistry.org
PalladiumSuzuki Coupling / SNAr2-Iodo-4-nitro-fluorobenzene + Boronic acid / Chiral pyrrolidineN-Biphenyl pyrrolidine derivatives researchgate.net
Iridium-Catalyzed Hydrogenation and Annulation

Iridium catalysts are highly effective for the synthesis of N-heterocycles, including pyrrolidines, through hydrogenation and annulation reactions. One prominent method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which produces a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org A chiral amine-derived iridacycle complex has been developed for a "borrowing hydrogen" annulation process, which directly converts simple racemic diols and primary amines into a wide range of diversely substituted, enantioenriched pyrrolidines. organic-chemistry.org

Another powerful iridium-catalyzed strategy is the reductive generation of azomethine ylides from tertiary amides and lactams. nih.gov Using Vaska's complex, [IrCl(CO)(PPh₃)₂], and a silane (B1218182) reductant, a broad spectrum of azomethine ylides can be generated under mild conditions. nih.gov These intermediates then undergo subsequent regio- and diastereoselective [3+2] dipolar cycloaddition reactions with alkenes to efficiently assemble structurally complex pyrrolidine architectures. nih.gov This method is notable for its ability to generate both stabilized and unstabilized azomethine ylides, expanding its synthetic utility. nih.gov

Catalyst SystemPrecursorsProduct TypeKey Features
Cp*Ir complexPrimary amines, DiolsCyclic amines (incl. pyrrolidines)Good to excellent yields for 5-, 6-, and 7-membered rings. organic-chemistry.org
Chiral iridacycle complexRacemic diols, Primary aminesEnantioenriched pyrrolidines"Borrowing hydrogen" annulation; provides access to valuable drug precursors. organic-chemistry.org
[IrCl(CO)(PPh₃)₂] / TMDSTertiary amides/lactams, AlkenesFunctionalized pyrrolidinesMild conditions; proceeds via azomethine ylide [3+2] cycloaddition. nih.gov
Copper-Catalyzed Intramolecular Amination

Copper catalysis provides a direct and efficient pathway for pyrrolidine synthesis through intramolecular C-H amination. A notable method facilitates the amination of remote, unactivated C(sp³)–H bonds under mild conditions, demonstrating excellent regio- and chemoselectivity to yield pyrrolidines. organic-chemistry.org

Mechanistic studies have focused on the use of N-fluoride amides with tris(pyrazolyl)borate copper complexes ([TpˣCuL]) as precatalysts. nih.govuhu-ciqso.esresearchgate.net This system enables the intramolecular C–H amination to form both pyrrolidines and piperidines. nih.govuhu-ciqso.es The reaction mechanism is proposed to involve a Cu(I)/Cu(II) catalytic cycle, and the nature of the substituents on the Tpˣ ligand significantly influences catalyst efficiency. nih.gov This approach is significant as it represents a C-N bond formation via catalytic copper activation of an N-F bond. nih.gov

Catalyst SystemSubstrateKey Features
Copper saltSubstrates with remote C(sp³)–H and amine groupsMild conditions; high regio- and chemoselectivity. organic-chemistry.org
[TpˣCuL] (Tpˣ = tris(pyrazolyl)borate)N-fluoride amidesForms both pyrrolidines and piperidines; proceeds via C-H amination. nih.govuhu-ciqso.es
CuI / DPPAryl halides, AminesGeneral and inexpensive system for C-N bond formation (arylation). nih.gov
Rhodium-Catalyzed Approaches

Rhodium catalysts offer several distinct strategies for accessing pyrrolidine derivatives. One approach involves the dirhodium-catalyzed intramolecular insertion of a nitrene into sp³ C-H bonds. organic-chemistry.org This reaction proceeds at room temperature without the need for external oxidants or directing groups, yielding N-unprotected pyrrolidines in a regio- and diastereoselective manner. organic-chemistry.org

For the synthesis of chiral 2-aryl pyrrolidines, which are direct analogues of the target compound, a highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines has been developed. organic-chemistry.org This method utilizes chiral bicyclo[3.3.0]octadiene ligands with a rhodium hydroxide (B78521) complex and can be performed as a one-pot procedure to generate the desired products in high yield and enantioselectivity. organic-chemistry.org Additionally, transition metal-catalyzed [2+2+2] alkyne cyclotrimerizations using rhodium catalysts are a powerful, atom-economical method for creating highly substituted benzene (B151609) rings, which can be precursors to complex aryl-substituted heterocycles. nih.gov

Gold(I)-Catalyzed Cyclizations

While direct gold-catalyzed cyclization to form simple pyrrolidines is less common, gold catalysts are pivotal in complex cascade reactions that can generate related fused heterocyclic systems. For instance, gold catalysis can construct tetracyclic fused indolines from 2-alkynyl-N-propargylanilines in a single step involving the formation of four bonds and three rings. nih.gov

Furthermore, chiral gold(I) complexes that incorporate a pyrrolidine moiety within their ligand structure have been developed for enantioselective catalysis. chemrxiv.org A new generation of catalysts based on JohnPhos-type ligands featuring a C₂-symmetric 2,5-diarylpyrrolidine has been synthesized. chemrxiv.org These catalysts have proven effective in reactions such as the intramolecular [4+2] cycloaddition of arylalkynes with alkenes and the atroposelective synthesis of 2-arylindoles, demonstrating the synergy between gold and pyrrolidine structures in asymmetric synthesis. chemrxiv.org

Cobalt and Nickel Catalysis in Pyrrolidine Formation

Both cobalt and nickel catalysts have been successfully employed in the synthesis of pyrrolidines through various reaction pathways. A catalyst-tuned system allows for divergent regio- and enantioselective hydroalkylation of 3-pyrrolines; a cobalt catalyst directs alkylation to the C2-position, while a nickel catalyst favors the C3-position. organic-chemistry.org

Cobalt catalysts, such as Co₂(CO)₈, can mediate the synthesis of pyrrolidines from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org A more refined cobalt system, consisting of Co(NTf₂)₂ and a triphos ligand, has been developed for the selective transformation of levulinic acid and primary amines into pyrrolidines under a hydrogen atmosphere. researchgate.net

In the realm of nickel catalysis, dipyrrin-supported Ni(I) systems can catalyze the conversion of unactivated alkyl azides into pyrrolidines in high yields. nih.gov Mechanistic studies identified a Ni(II)-iminyl species as the key intermediate responsible for the C–H activation event. nih.gov By using anionic bisoxazoline (BOX) ligands, this system can be rendered enantioselective, providing pyrrolidine products with moderate enantiomeric excess. nih.gov

MetalCatalyst SystemReaction TypeSubstratesKey Finding
CobaltCo catalyst / chiral BOX ligandHydroalkylation3-PyrrolinesRegioselective C2-alkylation. organic-chemistry.org
NickelNi catalyst / chiral BOX ligandHydroalkylation3-PyrrolinesRegioselective C3-alkylation. organic-chemistry.org
CobaltCo₂(CO)₈Reductive Amination/CyclizationLevulinic acid, Aromatic aminesSynthesis of pyrrolidines via hydrosilylation. organic-chemistry.org
NickelNi(I) dipyrrin (B1230570) complexC-H AminationAlkyl azidesHigh yields; proceeds via a Ni(II)-iminyl intermediate. nih.gov
CobaltCoCl₂ / TMCDCross-couplingIodo-N-heterocycles, Grignard reagentsArylation of pre-formed pyrrolidine rings. mdpi.com

Organocatalytic Routes to Pyrrolidine Derivatives

Organocatalysis, which avoids the use of metals, has emerged as a powerful tool for constructing complex molecular architectures. Pyrrolidine-based catalysts themselves are central to this field, and they are also employed in the synthesis of new, highly functionalized pyrrolidine structures.

Proline-Derived Organocatalyst Applications in Pyrrolidine Synthesis

The amino acid L-proline is considered a foundational organocatalyst, capable of catalyzing key transformations like the asymmetric intramolecular aldol (B89426) reaction, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. nih.govnih.gov This and other proline-catalyzed reactions, such as intermolecular aldol and Michael additions, provide access to chiral building blocks that can be converted into complex pyrrolidine derivatives. nih.govnih.govtubitak.gov.tr

A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers, which are highly effective for the asymmetric functionalization of aldehydes. nih.govnih.gov The synthesis of new chiral pyrrolidines often starts from other chiral precursors, such as (R)-glyceraldehyde, to create catalysts with bulky substituents designed to create a specific steric environment. beilstein-journals.org These catalysts have been successfully applied in benchmark reactions like the Michael addition of aldehydes to nitroolefins, achieving good yields and enantioselectivities. beilstein-journals.org The modular nature of these organocatalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for a desired transformation, making them a versatile tool for synthesizing a wide array of pyrrolidine analogues. nih.gov

Asymmetric Synthesis of Chiral 2-Aryl Pyrrolidines and Analogues

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. nih.gov Consequently, the development of enantioselective methods for the synthesis of chiral 2-aryl pyrrolidines is of paramount importance. These strategies aim to introduce chirality and control the three-dimensional arrangement of substituents around the pyrrolidine core.

Enantioselective Methodologies for Chiral Induction

A variety of enantioselective methods have been developed to induce chirality in the synthesis of 2-aryl pyrrolidines. These approaches can be broadly categorized into catalyst-controlled and substrate-controlled methods.

One prominent strategy involves the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine . This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine mediated by sparteine, followed by a Negishi coupling with aryl bromides. organic-chemistry.org This one-pot synthesis has been shown to produce a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org

Biocatalytic approaches have also emerged as powerful tools for asymmetric synthesis. Transaminases, for example, can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. acs.orgacs.org Another enzymatic approach utilizes engineered cytochrome P450 enzymes to catalyze the intramolecular C(sp³)–H amination of organic azides, yielding chiral pyrrolidine derivatives with good enantioselectivity. researchgate.net

Chiral auxiliaries provide another reliable method for inducing stereochemistry. For instance, (R)-phenylglycinol can be used as a chiral auxiliary in a reaction with 3-acylpropionic acids to yield bicyclic lactams, which can then be converted to enantiomerically enriched 2-substituted pyrrolidines. whiterose.ac.uk Similarly, chiral N-tert-butanesulfinyl imines, derived from 4-halobutanal, have been used as electrophiles in reactions with Grignard reagents to produce 2-substituted pyrrolidines with high diastereoselectivity. bohrium.com

Organocatalysis has also been successfully applied to the asymmetric synthesis of pyrrolidines. Chiral phosphoric acids, for example, can catalyze aza-Michael 'cycle' reactions to produce enantioenriched chiral pyrrolidines. whiterose.ac.uk

Enantioselective MethodologyKey FeaturesReported Enantioselectivity (ee or er)
Pd-catalyzed α-arylation of N-Boc-pyrrolidineSparteine-mediated deprotonation, Negishi coupling. organic-chemistry.org96:4 er organic-chemistry.org
Transaminase-catalyzed cyclizationBiocatalytic approach using ω-chloroketones. acs.orgacs.org>99.5% ee acs.org
Chiral auxiliary (e.g., (R)-phenylglycinol)Formation of a bicyclic lactam intermediate. whiterose.ac.ukHigh enantiomeric purity whiterose.ac.uk
Chiral N-tert-butanesulfinyl iminesDiastereoselective addition of Grignard reagents. bohrium.comHigh diastereoselectivity bohrium.comresearchgate.net
Chiral phosphoric acid catalysisOrganocatalytic aza-Michael reaction. whiterose.ac.ukUp to 90% ee whiterose.ac.uk

Control of Stereochemistry at the 2-Position of the Pyrrolidine Ring

Achieving precise control over the stereochemistry at the C-2 position of the pyrrolidine ring is a critical aspect of synthesizing biologically active molecules. nih.gov Several synthetic strategies have been devised to address this challenge.

One effective method involves the diastereoselective [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. This approach can generate up to four stereogenic centers in a single step with high regio- and diastereoselectivity. researchgate.net The stereochemical outcome is influenced by the N-tert-butanesulfinyl group. researchgate.net

Intramolecular cyclization reactions also offer excellent stereocontrol. For instance, an iridium-catalyzed intramolecular reductive amination of carbamates has been shown to produce 2-aryl pyrrolidines with excellent enantioselectivities. whiterose.ac.uk Another approach involves a diastereoselective cyclization using a 1,5-hydrogen atom transfer from a nitrogen-centered radical, leading to the formation of 2,5-disubstituted pyrrolidines. researchgate.net

The use of chiral starting materials , such as proline and 4-hydroxyproline (B1632879) derivatives, is a common strategy for synthesizing pyrrolidine-containing drugs with defined stereochemistry. mdpi.com These cyclic precursors already possess the desired stereocenter at the 2-position, which is then carried through the synthetic sequence.

Furthermore, the stereochemistry at the 2- and 5-positions of the pyrrolidine ring can be controlled during 1,3-dipolar cycloaddition reactions, with the final stereochemistry depending on the geometry of the ylide. nih.govucm.es

Method for Stereocontrol at C-2Key PrincipleOutcome
Diastereoselective [3+2] CycloadditionReaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. researchgate.netHigh regio- and diastereoselectivity, formation of multiple stereocenters. researchgate.net
Intramolecular Reductive AminationIridium-catalyzed cyclization of carbamates. whiterose.ac.ukExcellent enantioselectivities. whiterose.ac.uk
Use of Chiral PrecursorsStarting from enantiomerically pure proline or hydroxyproline. mdpi.comRetention of stereochemistry at the 2-position. mdpi.com
1,3-Dipolar CycloadditionStereoselectivity depends on the geometry of the azomethine ylide. nih.govucm.esControl over stereochemistry at C-2 and C-5. nih.govucm.es

Functionalization and Derivatization of the this compound Scaffold

Once the chiral this compound core has been synthesized, further functionalization and derivatization are often necessary to explore the structure-activity relationships and optimize biological properties. nih.gov

Introduction of Additional Substituents on the Pyrrolidine Ring

Various methods exist for introducing additional substituents onto the pyrrolidine ring. The nitrogen atom of the pyrrolidine is a privileged position for substitution due to its nucleophilicity. nih.gov For instance, N-alkylation or N-arylation can be readily achieved.

Substituents can also be introduced at other positions of the pyrrolidine ring. For example, α-functionalization of pyrrolidines can be achieved through redox-neutral reactions using a quinone monoacetal as an oxidizing agent. rsc.org This allows for the synthesis of α-aryl-substituted pyrrolidines in a single step. rsc.org Additionally, methods have been developed for the installation of alkynyl and oxime groups at the C-2 position, which can then be further elaborated into other heterocyclic systems. rsc.org

Amide-Forming Reactions for Pyrrolidine Carboxamide Derivatives

Amide bond formation is a crucial transformation in medicinal chemistry, and pyrrolidine carboxamide derivatives are a common target. nih.govtandfonline.comresearchgate.nettandfonline.com These derivatives can be synthesized through the reaction of a pyrrolidine, acting as the amine component, with a carboxylic acid or its activated derivative. libretexts.orglibretexts.org

A modular approach for the synthesis of 2-arylpyrrolidine-1-carboxamides involves the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, followed by a Mannich-type reaction with an aromatic C-nucleophile. nih.govresearchgate.net This method allows for wide variability in both the aromatic moiety and the substituents at the nitrogen atom. nih.govresearchgate.net

Commonly, amide formation is achieved by reacting the pyrrolidine with an acid chloride or by using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction between the pyrrolidine and a carboxylic acid. libretexts.orglibretexts.orgyoutube.com These methods are widely used to generate libraries of pyrrolidine carboxamide derivatives for biological screening.

Reaction Mechanisms and Kinetics Involving 2 2 Phenylphenyl Pyrrolidine

Mechanistic Investigations of Pyrrolidine (B122466) Formation Reactions

The formation of the pyrrolidine ring, a core structure in many biologically active molecules, can be achieved through various reaction pathways. Mechanistic studies have shed light on the intricate steps involved in these transformations.

Radical-mediated reactions offer a powerful and versatile approach to constructing pyrrolidine rings. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

One prominent strategy involves the Hofmann-Löffler-Freytag (HLF) reaction, which utilizes the generation of nitrogen-centered radicals to build pyrrolidine ring systems. acs.org This multi-step process typically involves the formation of an N-haloamine, followed by homolytic cleavage of the N-X bond (where X is a halogen) upon irradiation to generate a nitrogen-centered radical. acs.orgnih.gov This radical then undergoes an intramolecular hydrogen atom transfer (HAT), usually from the δ-carbon, to form a carbon-centered radical. nih.gov Subsequent radical termination and cyclization lead to the formation of the C-N bond, completing the pyrrolidine ring. acs.org The regioselectivity of the HLF reaction, favoring the formation of 5-membered pyrrolidine rings, is a key feature of this methodology. acs.org

Modern variations of this chemistry have been developed to circumvent the need for harsh acidic conditions and pre-formation of N-haloamines. For instance, N-I bonds can be generated in situ using molecular iodine and a hypervalent iodine oxidant, with subsequent light-induced homolysis creating the necessary nitrogen-centered radical. nih.gov Furthermore, photocatalytic methods have emerged that utilize visible light to generate alkyl radicals which can then react with imines to form substituted pyrrolidines. organic-chemistry.org Another approach employs a redox-relay mechanism where radical intermediates are harnessed for selective C-N bond cleavage and formation in Ti-catalyzed formal [3+2] cycloadditions of N-acylaziridines and alkenes. organic-chemistry.org

The generation of radical intermediates is not limited to HAT processes. For example, photocatalytic [3+2] cycloaddition reactions between aryl cyclopropyl (B3062369) ketones and alkenes can proceed through a distonic radical anion as a key reactive intermediate. researchgate.net The success of these reactions often depends on the redox potential of the cyclopropyl ketone and the ability of the alkene to stabilize the radical intermediate. researchgate.net

Table 1: Examples of Radical-Mediated Pyrrolidine Synthesis
Reaction TypeKey Intermediate(s)Initiator/CatalystKey Features
Hofmann-Löffler-Freytag (HLF) ReactionNitrogen-centered radical, Carbon-centered radicalLight (irradiation)Intramolecular 1,5-HAT, high regioselectivity for 5-membered rings. acs.orgnih.gov
Photocatalytic [3+2] CycloadditionDistonic radical anionPhotoredox catalyst (e.g., Iridium complex), Lewis acidOperates with a broad range of electron-rich and -deficient reaction partners. researchgate.net
Ti-Catalyzed Formal [3+2] CycloadditionRadical intermediatesTitanium catalystRedox-neutral reaction achieved via a redox-relay mechanism. organic-chemistry.org
Visible Light-Mediated Alkyl Radical AdditionAlkyl radicalsPhotocatalystMild reaction conditions for the synthesis of substituted pyrrolidines. organic-chemistry.org

Organocatalysis, particularly using pyrrolidine derivatives, has become a cornerstone of modern organic synthesis. The dual activation modes of iminium and enamine catalysis allow for a wide array of transformations.

Iminium Catalysis: In this mode, a secondary amine catalyst, such as a pyrrolidine derivative, reacts with an α,β-unsaturated aldehyde or ketone to form a transient iminium ion. acs.orgchimia.ch This process increases the electrophilicity of the carbonyl compound, making it more susceptible to nucleophilic attack. acs.org The formation of the iminium ion is a reversible process, and the use of an acid co-catalyst is common to facilitate its formation. acs.org Computational studies have been employed to compare the relative stability of iminium ions derived from various pyrrolidine derivatives, providing insights into which catalysts may be more effective in different media. researchgate.netacs.org For instance, the stability of iminium ions is influenced by substituents on the pyrrolidine ring that can stabilize the positive charge. researchgate.net

Enamine Catalysis: Alternatively, the secondary amine catalyst can react with a saturated aldehyde or ketone to form an enamine intermediate. csic.es This enamine acts as a nucleophile, reacting with various electrophiles. youtube.com The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the functionalized product. nih.gov Kinetic studies have revealed that in some peptide-catalyzed processes, the rate-limiting steps can be both the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine, rather than the initial enamine formation. nih.gov

The interplay between iminium and enamine catalysis allows for elegant domino or cascade reactions, where a single catalyst orchestrates multiple bond-forming events in a single pot. chimia.ch For example, pyrrolidine can catalyze the reaction between 2-heteroatom substituted benzaldehydes and α,β-unsaturated aldehydes or cyclic enones through a sequence of iminium and enamine activations. chimia.ch

Nucleophilic substitution reactions are a fundamental method for constructing the pyrrolidine ring and for introducing substituents onto a pre-existing pyrrolidine scaffold. These reactions typically involve the displacement of a leaving group by a nucleophile.

One common strategy for pyrrolidine synthesis involves the intramolecular cyclization of a linear substrate containing both a nucleophilic amine and an electrophilic carbon with a leaving group. whiterose.ac.uk For instance, the intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated system, is a powerful tool for synthesizing pyrrolidines. whiterose.ac.uk

The substitution can also occur at the C-2 position of a pyrrolidine ring. For example, 2-phenylsulfonyl-pyrrolidines can react with carbon nucleophiles. scispace.com In some cases, sequential electrophilic and nucleophilic substitutions at different positions of the pyrrolidine ring can be achieved, allowing for the stereocontrolled synthesis of highly functionalized derivatives. scispace.com The synthesis of 2-substituted pyrrolidines can also be achieved through reactions of N-substituted 4,4-diethoxybutan-1-amines with various nucleophiles, which proceed via the in situ generation of a cyclic iminium ion. researchgate.net

Hydrogen Atom Transfer (HAT) is a key elementary step in many radical-mediated reactions for pyrrolidine synthesis. nih.govnih.gov As discussed in the context of the Hofmann-Löffler-Freytag reaction, intramolecular 1,5-HAT is a classic example where a nitrogen-centered radical abstracts a hydrogen atom from the δ-carbon, leading to a carbon-centered radical that subsequently cyclizes. nih.gov The selectivity of this 1,5-HAT is often governed by a chair-like transition state. nih.gov

Visible light irradiation can be used to induce HAT, enabling the direct synthesis of pyrrolidine structures from alkanes through a HAT relay strategy. organic-chemistry.org In this process, a halogen-bond charge-transfer complex can initiate radical formation and subsequent C-H abstraction. organic-chemistry.org The reaction can proceed through a two-step process involving iodination and nucleophilic substitution, followed by a HAT relay to achieve consecutive aminations. organic-chemistry.org

Furthermore, α-iminyl radical cations can trigger a 1,5-HAT, providing a platform for relay annulation to form pyridine (B92270) derivatives. rsc.org This process generates a relatively stable radical cation species, which acts as a driving force for the reaction. rsc.org

Kinetic Studies of Reactions Catalyzed by Pyrrolidine Derivatives

Kinetic studies are essential for understanding the detailed mechanism of a reaction, identifying the rate-determining step, and optimizing reaction conditions. libretexts.orgnih.gov For reactions catalyzed by pyrrolidine derivatives, kinetic analysis can provide valuable insights into the catalytic cycle.

Understanding Stereochemical Control in Pyrrolidine-Involved Reactions

The control of stereochemistry is a paramount challenge and a primary goal in modern organic synthesis, particularly for the preparation of chiral molecules like many pyrrolidine derivatives. researchgate.netbeilstein-journals.org The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. researchgate.net

In reactions involving pyrrolidine-based catalysts, the chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer or diastereomer over the other. For instance, in iminium catalysis, the chiral pyrrolidine catalyst forms a chiral iminium ion, which then reacts with a nucleophile in a stereocontrolled manner. rsc.org The substituents on the pyrrolidine ring of the catalyst play a crucial role in creating a sterically and electronically biased environment that dictates the facial selectivity of the nucleophilic attack.

Similarly, in enamine catalysis, the chiral enamine intermediate adopts a specific conformation that favors the approach of the electrophile from one face, resulting in an enantioselective transformation. The stereochemical control in these reactions can be influenced by several factors, including the structure of the catalyst, the nature of the substrate, the solvent, and the reaction temperature. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental work to rationalize the observed stereochemical outcomes. researchgate.net By modeling the transition state structures, it is possible to identify the key interactions that are responsible for the stereochemical control.

Furthermore, stereodivergent synthesis, which allows for the selective formation of any of the possible stereoisomers of a product from a common starting material, is a highly desirable goal. nih.gov In some radical cascade reactions, it has been shown that the diastereoselectivity of a hydrogen atom transfer step can be switched by using different reagents, enabling a diastereodivergent synthesis of borylated products. nih.gov

Catalytic Applications of 2 2 Phenylphenyl Pyrrolidine Derivatives

Role as Chiral Organocatalysts in Asymmetric Transformations

Derivatives of 2-(2-phenylphenyl)pyrrolidine, particularly diarylprolinol silyl (B83357) ethers, are powerful chiral organocatalysts. Current time information in Bangalore, IN.doi.org These catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl substrates, enabling a wide range of enantioselective transformations. Current time information in Bangalore, IN.doi.org The bulky diarylmethyl or related biphenyl (B1667301) group provides a crucial steric shield that directs the approach of incoming reagents, leading to high levels of stereocontrol.

The direct, asymmetric functionalization of the α-position of carbonyl compounds is a fundamental strategy in organic synthesis. researchgate.net Pyrrolidine-based catalysts, including derivatives of this compound, have proven to be highly effective in this area. doi.orgscispace.comub.edu These reactions typically proceed through an enamine intermediate, which then reacts with an electrophile.

One notable application is the α-amination of aldehydes. Proline-catalyzed reactions between α-unbranched aldehydes and dialkyl azodicarboxylates yield α-amino aldehydes with excellent yields and enantioselectivities. nih.gov More advanced photoredox methods combined with organocatalysis have expanded the scope to produce stable α-amino aldehyde adducts. mdpi.com

Another key transformation is the α-chlorination of aldehydes. Using N-chlorosuccinimide (NCS) as the chlorine source, catalysts like (2R,5R)-diphenylpyrrolidine can produce α-chloro aldehydes in high yields and with enantiomeric excesses (ee) up to 95%. scispace.comub.edusioc-journal.cn These chlorinated products are valuable intermediates, readily converted to chiral epoxides and amino alcohols without loss of optical purity. ub.edu The use of bifunctional catalysts, such as fluorous (S)-pyrrolidine-thiourea, further enhances the efficiency and recyclability of the catalyst in these chlorination reactions. researchgate.netsnnu.edu.cn

The table below summarizes representative results for the organocatalytic α-chlorination of various aldehydes.

Table 1: Enantioselective α-Chlorination of Aldehydes Catalyzed by (2R,5R)-Diphenylpyrrolidine

Aldehyde Substrate Yield (%) Enantiomeric Excess (ee, %)
Propanal 85 88
Butanal 89 90
Pentanal 91 92
Hexanal 99 94
3-Phenylpropanal 95 92

Data sourced from studies on direct organocatalytic asymmetric α-chlorination of aldehydes. scispace.comub.edu

The asymmetric Michael addition, a cornerstone of carbon-carbon bond formation, has been successfully catalyzed by pyrrolidine (B122466) derivatives. mdpi.comumich.edu These organocatalysts facilitate the conjugate addition of nucleophiles like ketones and aldehydes to electrophilic olefins, such as nitroalkenes. mdpi.comumich.edu The reaction mechanism involves the formation of a chiral enamine from the catalyst and the carbonyl donor, which then attacks the Michael acceptor.

For instance, novel bifunctional pyrrolidine-based organocatalysts have demonstrated high efficiency and stereoselectivity in the Michael addition of both aldehydes and ketones to various nitroolefins, achieving diastereomeric ratios (dr) up to 98:2 and enantiomeric excesses up to 99%. umich.edu Similarly, a chiral phosphoproline catalyst, a pyrrolidine derivative, has been shown to be effective for the asymmetric Michael addition of ketones to nitroolefins with high diastereo- and enantioselectivities. mdpi.com The success of these reactions often relies on the bifunctional nature of the catalyst, where one part activates the nucleophile (as an enamine) and another part (e.g., a hydrogen-bonding group) interacts with the electrophile.

Table 2: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene

Ketone Catalyst Loading (mol%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Cyclohexanone 5 >99:1 96
Cyclopentanone 5 95:5 94
Acetone 10 - 90

Results are based on studies using pyrrolidine-based bifunctional organocatalysts. mdpi.comumich.edu

Domino, or cascade, reactions offer a powerful approach to molecular complexity by forming multiple chemical bonds in a single operation from simple starting materials. sciengine.comnih.govnih.gov Chiral diarylprolinol silyl ethers, which are structurally analogous to silylated this compound derivatives, are exceptional catalysts for such transformations. Current time information in Bangalore, IN. They can mediate reactions through both enamine and iminium ion intermediates sequentially.

These catalysts have been employed in a variety of cascade reactions, including Michael-Michael-aldol condensations and aza-Michael-cyclization sequences. Current time information in Bangalore, IN. For example, an organocatalytic cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by diphenylprolinol TMS ether, produces synthetically valuable cyclopropanes with two new stereocenters and a quaternary carbon in high enantioselectivity. sciengine.com The versatility of these catalysts allows for the construction of complex cyclic and polycyclic structures with a high degree of stereocontrol. Current time information in Bangalore, IN.google.com

The asymmetric epoxidation of alkenes is a critical transformation for producing chiral building blocks. rsc.orgnih.gov Diarylprolinol silyl ethers have been identified as highly selective organocatalysts for the epoxidation of α,β-unsaturated aldehydes, using common and environmentally benign oxidants like hydrogen peroxide. Current time information in Bangalore, IN.nih.gov

The catalyst, a chiral bisaryl-silyl-protected pyrrolidine, activates the α,β-unsaturated aldehyde by forming a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating a nucleophilic attack by the oxidant. The bulky silyl ether group effectively shields one face of the molecule, directing the epoxidation to the other face and thus ensuring high enantioselectivity. Current time information in Bangalore, IN. This method has been successfully applied to a range of substituted α,β-unsaturated aldehydes, affording the corresponding α,β-epoxy aldehydes in high yields and enantioselectivities. nih.gov

Table 3: Asymmetric Epoxidation of α,β-Unsaturated Aldehydes

Substrate (α,β-Unsaturated Aldehyde) Oxidant Yield (%) Enantiomeric Excess (ee, %)
Cinnamaldehyde H₂O₂ 95 95
(E)-Hex-2-enal H₂O₂ 88 93
(E)-3-(4-Nitrophenyl)acrylaldehyde UHP 92 97

Data from research on epoxidation catalyzed by a chiral bisaryl-silyl-protected pyrrolidine. nih.gov

Pyrrolidine Derivatives as Ligands in Metal-Catalyzed Reactions

Beyond their role as organocatalysts, pyrrolidine derivatives are extensively used as chiral ligands in transition metal-catalyzed asymmetric reactions. The pyrrolidine scaffold provides a rigid backbone for constructing bidentate or monodentate ligands that can effectively coordinate to a metal center and create a chiral environment for catalysis.

The design of effective chiral ligands is central to the success of asymmetric transition metal catalysis. Ligands derived from the this compound framework, often featuring phosphine (B1218219) or amine donor groups (P,N-ligands), have proven to be highly effective. doi.orgscispace.com The biphenyl group in these ligands can play a crucial role in establishing the chiral pocket around the metal center.

Enantiopure 2-(dicyclohexylphosphino)-1,1'-biphenyl derivatives substituted at the 2'-position with a chiral pyrrolidine group have been synthesized and used as P,N-ligands. scispace.com These ligands have shown high efficiency in palladium-catalyzed aryl amination reactions, with performance comparable to well-established ligands. scispace.com

Furthermore, pyrrolidine-based ligands have been successfully applied in a range of other metal-catalyzed transformations. For instance, N-phenyl-(S)-prolinol-derived P,N-ligands have been used in palladium-catalyzed asymmetric allylic alkylation, delivering products with high yields and good enantioselectivities. doi.org Similarly, chiral pyrrolidine-substituted ferrocene-derived ligands have demonstrated excellent performance in the rhodium-catalyzed asymmetric hydrogenation of olefins. umich.edu The modular nature of the pyrrolidine scaffold allows for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction.

Medicinal Chemistry and Biological Interactions of 2 2 Phenylphenyl Pyrrolidine Analogues

Pyrrolidine (B122466) Scaffold in Drug Discovery and Development

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug design. nih.govresearchgate.netfrontiersin.org Its prevalence is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common non-aromatic nitrogen heterocycles in pharmaceuticals. nih.govunipa.it The scaffold's utility stems from several key features: its three-dimensional structure due to sp³-hybridized carbons, the presence of multiple stereogenic centers, and the conformational flexibility of the non-planar ring, a phenomenon known as "pseudorotation". nih.govresearchgate.netnih.gov These characteristics allow for a detailed exploration of the pharmacophore space, which is crucial for the clinical success of new bioactive molecules. nih.govunipa.it

The pyrrolidine nucleus is a fundamental component of many natural products, particularly alkaloids found in plants and microorganisms, which exhibit a wide array of biological activities. nih.govunipa.itmdpi.com Furthermore, this scaffold is integral to the structure of the essential amino acid proline, a key building block of peptides and proteins in virtually all living organisms. mdpi.com The versatility of the pyrrolidine framework allows it to serve as a versatile scaffold for developing novel, biologically active compounds with therapeutic potential across various disease areas, including cancer, infectious diseases, and central nervous system disorders. frontiersin.orgnih.govresearchgate.net

The pyrrolidine scaffold is a privileged structure found in a diverse range of biologically active molecules, from natural alkaloids to synthetic pharmaceuticals. nih.govnih.gov In nature, it forms the core of compounds like nicotine, which has antioxidant and anti-inflammatory properties, and various other alkaloids with antimicrobial and anticancer activities. nih.govunipa.it Its incorporation into the amino acid proline makes it a ubiquitous component of many natural peptide hormones, such as oxytocin, vasopressin, and insulin. mdpi.com

In the realm of synthetic drugs, the pyrrolidine ring is a key structural feature in numerous medications. mdpi.com These compounds span a wide range of therapeutic classes, demonstrating the scaffold's broad applicability in medicinal chemistry. frontiersin.org For instance, pyrrolidine derivatives are found in antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. frontiersin.org The molecular diversity and complexity afforded by the pyrrolidine core enable the design and development of more active and less toxic drug candidates. frontiersin.org

Table 1: Examples of Bioactive Molecules and Pharmaceuticals Containing the Pyrrolidine Scaffold

Compound NameClassBiological Significance/Therapeutic Use
Nicotine Natural AlkaloidExhibits antioxidant and anti-inflammatory properties. nih.govunipa.it
Captopril Synthetic DrugAn angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. mdpi.com
Sulpiride Synthetic DrugAn antipsychotic and antidepressant agent. mdpi.com
Anisomycin Natural ProductAn antibiotic with antitumor properties. mdpi.com
Asunaprevir Synthetic DrugAn antiviral drug used for the treatment of hepatitis C. mdpi.com
Clindamycin Synthetic DrugAn antibiotic used to treat a number of bacterial infections. researchgate.net
Enalapril Synthetic DrugAn ACE inhibitor used for hypertension and heart failure. researchgate.net

The design of drug candidates based on the pyrrolidine scaffold leverages its unique structural and conformational properties. nih.gov A primary advantage is the ring's non-planar, puckered nature, which provides a three-dimensional (3D) structure that can be exploited to explore pharmacophore space more effectively than flat, aromatic systems. nih.govresearchgate.netresearchgate.net This "pseudorotation" allows pyrrolidine to adopt various energetically favorable envelope and twisted conformations, offering a tool for diversity-oriented synthesis. researchgate.net

A crucial design principle involves the strategic use of stereochemistry. The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.govnih.gov Since biological targets like proteins are chiral, different stereoisomers of a drug candidate can exhibit vastly different biological profiles, potencies, and toxicities. nih.govnih.gov Medicinal chemists often use chiral building blocks, such as the amino acid L-proline, to synthesize enantiomerically pure compounds, thereby avoiding the potential inactivity or toxicity of an unwanted enantiomer. nih.gov

Furthermore, the conformation of the pyrrolidine ring can be controlled and "locked" by the appropriate choice and placement of substituents. nih.gov Inductive and stereoelectronic factors influenced by substituents dictate the ring's puckering, which in turn affects its pharmacological efficacy by presenting the key interacting groups in an optimal spatial orientation for binding to a biological target. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrrolidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrrolidine derivatives correlates with their biological activity. researchgate.netbohrium.com These studies involve systematically modifying the pyrrolidine scaffold and evaluating the resulting impact on pharmacological effects. nih.gov Research has shown that the biological activity of pyrrolidine-based compounds is highly dependent on the substitution pattern around the ring. nih.govbohrium.com Diverse derivatizations, such as the addition of spirooxindole, thiazole, or coumarin moieties, have led to compounds with significant anticancer activity. nih.govbohrium.com SAR analyses help elucidate the factors affecting potency and allow for the optimization of lead compounds into more effective drug candidates. bohrium.com

The nature, position, and orientation of substituents on the pyrrolidine ring profoundly influence the biological activity of its derivatives. nih.govbohrium.com SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. For example, in a series of pyrrolidine pentamine derivatives designed as enzyme inhibitors, truncations to the core molecule resulted in a loss of inhibitory activity. nih.govmdpi.com In contrast, modifications of functionalities at different locations (designated R1–R5) had varied effects on the inhibitory properties, indicating that certain positions are more amenable to substitution for optimization. nih.govmdpi.com

The diverse substitution patterns on pyrrolidine derivatives have enabled the regulation of various biological targets to achieve desired therapeutic effects, such as anti-proliferative activities. nih.govbohrium.com For instance, the introduction of an acetamide moiety has been shown to confer anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Similarly, the synthesis of various N-substituted and spiro pyrrolidine derivatives has yielded compounds with varying levels of cytotoxicity against different cancer cell lines, providing valuable SAR data for the development of new anticancer agents. bohrium.com

The introduction of aryl groups, and specifically the biphenyl (B1667301) (phenylphenyl) moiety, at the 2-position of the pyrrolidine ring can significantly modulate the pharmacological profile of the resulting compounds. nih.govnih.gov Studies on related 2-aryl heterocyclic systems have provided insights into the potential activities of 2-(2-phenylphenyl)pyrrolidine analogues. For example, 2-phenyl and 2-biphenyl derivatives of morpholines have been shown to be effective antioxidants and to possess anti-inflammatory properties. nih.gov The biphenyl derivatives, in particular, were also found to significantly reduce plasma triglycerides and cholesterol in animal models. nih.gov

In the context of pyrrolidines, research on 2-aryl derivatives has shown that the substituents on the aryl ring can affect both the potency and selectivity of enzyme inhibition. nih.gov A study on 2-aryl polyhydroxylated pyrrolidines as glycosidase inhibitors found that different aryl ring substituents altered the inhibitory activity and selectivity against various glycosidases. nih.gov Furthermore, a library of novel 2-(het)arylpyrrolidine-1-carboxamides demonstrated significant in vitro anticancer activity, with some compounds being twice as active as the reference drug tamoxifen. nih.gov The presence of an S-phenyl moiety at a specific position in a different pyrrolidine-based scaffold was found to be essential for its inhibitory activity, demonstrating the critical role of the aryl group's placement and stereochemistry. nih.govmdpi.com These findings collectively suggest that the phenylphenyl group in this compound is likely to confer potent biological activities, potentially including antioxidant, anti-inflammatory, hypolipidemic, and anticancer effects, which can be fine-tuned by further substitution.

Table 2: Observed Biological Activities of Pyrrolidine and Related Heterocycles with Aryl/Phenylphenyl Substituents

ScaffoldSubstituentObserved Biological Activity
Morpholine2-PhenylSympathomimetic, analgesic, antioxidant. nih.gov
Morpholine2-Biphenyl (Phenylphenyl)Potent antioxidant, anti-inflammatory, hypolipidemic. nih.gov
Polyhydroxylated Pyrrolidine2-ArylGlycosidase inhibition; potency and selectivity depend on aryl substitution. nih.gov
Pyrrolidine-1-carboxamide2-(Het)arylAnticancer activity. nih.gov
Pyrrolidine PentamineS-Phenyl at R1 positionEssential for AAC(6')-Ib enzyme inhibition. nih.govmdpi.com

Stereochemistry is a critical determinant of the biological activity and recognition of pyrrolidine derivatives. nih.govnih.gov The non-planar structure of the pyrrolidine ring and the presence of chiral centers mean that these molecules exist as stereoisomers (enantiomers and diastereomers), which can have distinct interactions with chiral biological targets like enzymes and receptors. nih.govbeilstein-journals.org The spatial orientation of substituents is crucial, as it dictates the binding mode to enantioselective proteins, often leading to one stereoisomer being significantly more active than the others. nih.govnih.gov

The chemical and biological properties of substituted pyrrolidines are highly dependent on their relative stereochemistry. beilstein-journals.org For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF₃ substituent on the pyrrolidine scaffold was shown to favor a specific pseudo-axial conformation of an acetic acid group at the 2-position, which is the main pharmacophore for agonist activity. nih.gov Similarly, studies on unichiral analogues of nicotinic acetylcholine receptor (nAChR) modulators revealed that specific stereochemistries are required for high affinity and selectivity for the α4β2 subtype. unimi.it The introduction of fluorine atoms can also significantly influence stereochemical behavior and enhance the conformational stability of the pyrrolidine ring, which in turn impacts biological function. beilstein-journals.org This highlights the principle that controlling the absolute and relative configuration of chiral centers is a fundamental aspect of designing potent and selective pyrrolidine-based therapeutic agents. researchgate.net

Potential Biological Targets and Mechanisms of Action

The diverse pharmacological effects of this compound and its analogues stem from their ability to interact with a variety of biological targets. These interactions can modulate physiological pathways, inhibit enzyme function, and engage with cellular receptors, leading to a broad spectrum of potential therapeutic applications.

Interaction with Neurotransmitter Modulators

Analogues of this compound have been investigated for their effects on neurotransmitter systems. Specifically, certain substituted pyrrolidines, such as pyrovalerone analogues, have demonstrated activity as inhibitors of monoamine transporters. These transporters are crucial for regulating the concentration of neurotransmitters like dopamine and norepinephrine in the synaptic cleft.

Research into a series of 2-aminopentanophenones, which incorporate a pyrrolidine ring, has identified compounds that selectively inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET) with minimal impact on the serotonin transporter (SERT). This selectivity is a key aspect of their mechanism, as it allows for targeted modulation of the dopaminergic and noradrenergic systems. A subset of these compounds was also evaluated for their affinity at various serotonin (5HT1A, 5HT1B, 5HT1C) and dopamine (D1, D2, D3) receptors and were found to have no significant binding, further highlighting their specificity for the transporters.

Enzyme Inhibitory Effects (e.g., DPP-IV, PAFAH2, InhA, AChE)

The pyrrolidine scaffold is a key feature in a variety of enzyme inhibitors, targeting enzymes implicated in conditions ranging from metabolic disorders to infectious diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease that plays a role in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govnih.gov Cyanopyrrolidines are a prominent class of DPP-IV inhibitors, with compounds like Vildagliptin and Saxagliptin being notable examples that have advanced to clinical trials. nih.gov Research has shown that modifications to the pyrrolidine ring and its substituents can significantly impact inhibitory potency. For instance, a 2-benzylpyrrolidine derivative was found to be the most active inhibitor among a series of newly designed compounds, with an IC50 value of 0.3 ± 0.03 µM. oatext.com Other studies have identified novel pyrrolidine sulfonamide derivatives with significant DPP-IV inhibitory activity; one such compound with a 4-trifluorophenyl substitution exhibited an IC50 of 11.32 ± 1.59 μM. frontiersin.org

Phospholipase A2 (PAFAH2) Inhibition: A potent and crystallized inhibitor of human cytosolic phospholipase A2alpha (cPLA2α), named pyrrophenone, has been synthesized. nih.gov This compound, which features a pyrrolidine core, inhibits the isolated enzyme with an IC50 value of 4.2 nM. nih.gov It also demonstrates potent inhibition of arachidonic acid release in human whole blood. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Direct inhibition of InhA is a promising strategy for developing new anti-tubercular agents. Pyrrolidine carboxamides have been identified as a novel class of InhA inhibitors. nih.gov Structure-activity relationship studies have shown that bulky aromatic groups enhance the potency of these inhibitors, which is consistent with the large size of the InhA binding pocket. nih.gov One of the most effective compounds from a library of pyrrolidine carboxamides, p37, demonstrated an IC50 of 4.47 μM. nih.gov Furthermore, 3-bulky substituted pyrrolidine-2,5-dione derivatives have also been explored as potential InhA inhibitors. core.ac.uk

Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key approach in managing Alzheimer's disease. Several pyrrolidine derivatives have been examined for their AChE inhibitory activity. nih.gov While many show moderate activity with I50 values in the micromolar range (87-480 microM), the N-methyl determinant of the pyrrolidine ring is considered important for binding to the enzyme. nih.gov Certain succinimide derivatives, which contain a pyrrolidine-2,5-dione core, have also been identified as AChE inhibitors, with IC50 values of 0.029 mM and 0.031 mM. mdpi.com

Compound ClassTarget EnzymeReported IC50 Value
2-Benzylpyrrolidine derivativeDPP-IV0.3 ± 0.03 µM oatext.com
Pyrrolidine sulfonamide derivativeDPP-IV11.32 ± 1.59 μM frontiersin.org
PyrrophenonecPLA2α4.2 nM nih.gov
Pyrrolidine carboxamide (p37)InhA4.47 μM nih.gov
Methylpyrrolidine derivativesAChE87-480 µM nih.gov
Succinimide derivative (I)AChE0.031 mM mdpi.com
Succinimide derivative (II)AChE0.029 mM mdpi.com

Receptor Ligand Interactions

Analogues of this compound can also function as ligands for various cellular receptors, particularly those involved in neurotransmission. For example, unichiral analogues of 2R,2'S-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane have been designed as potent and selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR). The design of these compounds, which includes opening the dioxane ring, has led to 3-pyridyl and m-hydroxyphenyl ethers with high affinity for the α4β2 receptor and good subtype selectivity.

Therapeutic Potential and Research Areas for Substituted Pyrrolidines

The structural versatility of the pyrrolidine ring has made it a valuable scaffold in the development of therapeutic agents across a wide range of diseases. nih.gov Research continues to uncover new applications for substituted pyrrolidines, particularly in the areas of infectious diseases.

Antimicrobial and Antifungal Activities

A significant body of research has focused on the antimicrobial and antifungal properties of substituted pyrrolidines. Various derivatives have shown efficacy against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

The in vitro antibacterial and antifungal activities of several pyrrolidine-substituted halogenobenzene derivatives have been investigated. These studies revealed that certain compounds inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and the yeast-like fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. tandfonline.com

Furthermore, novel pyrrolidine-2,3-dione monomers and dimers have demonstrated potent antibiofilm properties, particularly against S. aureus. Some of these analogues exhibited single-digit MIC activity and were effective at clearing preformed bacterial biofilms. nih.gov Spirooxindole pyrrolidine-linked hybrids have also been identified as potent antifungal agents, with one compound showing significant activity against C. albicans with a MIC value of 4 μg/mL. frontiersin.org

Compound ClassMicroorganismReported MIC Value
Pyrrolidine substituted halogenobenzenesS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32–512 µg/ml tandfonline.com
Pyrrolidine-2,3-dione dimersMethicillin-susceptible S. aureus (MSSA)8–16 μg mL−1 nih.gov
Spirooxindole pyrrolidine hybridC. albicans4 μg/mL frontiersin.org
N-arylsuccinimide derivative (Compound 5)Various bacteria and yeasts32–128 µg/mL scispace.com
Azo derivative (Compound 8)Various bacteria and yeasts16–256 µg/mL scispace.com

Antiviral Applications

The pyrrolidine nucleus is a component of several important antiviral drugs. nih.gov These compounds target various viruses and act through different mechanisms.

Hepatitis C Virus (HCV): Telaprevir, a pyrrolidine analogue, is an antiviral drug used in combination therapy to treat chronic HCV infection. It functions by inhibiting NS3/4A, a serine protease essential for the virus. nih.gov Another pyrrolidine-containing drug, Ombitasvir, is also used for chronic Hepatitis C and works by inhibiting NS5A, a protein required for viral replication. nih.gov

SARS-CoV-2: Both Telaprevir and Ombitasvir have also been reported to act as potent inhibitors of proteases in SARS-CoV-2, the virus responsible for COVID-19. nih.gov

Influenza Virus: Synthetic spiro[pyrrolidine-2,2'-adamantanes] have been evaluated in vitro and found to be active against influenza A virus. researchgate.net

Human Immunodeficiency Virus (HIV): Pyrrolidine analogues are also known to inhibit reverse transcriptase in HIV-1. nih.gov

The development of novel pyrrolidine-functionalized nucleoside analogues is an ongoing area of research for both antiviral and anticancer therapies. umn.edu

Anticancer and Antitumor Properties

The pyrrolidine scaffold is a key structural component in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer properties. unipa.itresearchgate.net Research into this compound analogues has revealed their potential as effective agents in oncology.

A study focused on novel 2-(het)arylpyrrolidine-1-carboxamides demonstrated significant in vitro and in vivo anticancer activities. mdpi.com Some of these compounds exhibited twice the activity of the reference drug tamoxifen against M-Hela tumor cell lines, while showing lower cytotoxicity towards normal Chang liver cells. mdpi.com In vivo studies on murine leukemia models also showed promising results, with up to 83% of animals surviving on day 60 of observation and an increased life span of up to 447%. mdpi.com

Further research into spirooxindole pyrrolidine/pyrrolizidine analogues also yielded encouraging results against human lung cancer cell lines (A549). rsc.org Several of the synthesized compounds showed greater potency towards the A549 cell line. rsc.org Notably, two compounds that were highly effective against the cancerous cells appeared to be non-cytotoxic to non-cancerous mouse embryonic fibroblast cells. rsc.org

The anticancer potential of pyrrolidone derivatives has also been explored. One study found that 2-pyrrolidinone, isolated from Brassica oleracea var. capitata, exhibited in vitro cytotoxicity against HeLa and PC-3 human cancer cells. nih.gov The anti-proliferative effects were found to be mediated through cell cycle arrest in the G0/G1 phase. nih.gov Another series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones and various azoles, were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings was found to significantly enhance the anticancer activity, reducing the viability of A549 cells to 28.0% and 29.6%, respectively, which was a greater effect than that of the reference drug cytarabine. mdpi.com

Additionally, hydroxylated biphenyl compounds have been investigated for their antitumor activity against malignant melanoma cells. nih.gov Two selected compounds showed significant antiproliferative activity on melanoma cells with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively. nih.gov These compounds were also found to induce apoptosis and interfere with cell cycle progression. nih.gov

Table 1: Anticancer and Antitumor Properties of this compound Analogues and Related Compounds

Compound ClassCell Line(s)Key Findings
2-(Het)arylpyrrolidine-1-carboxamidesM-Hela, Chang liverIn vitro activity twice that of tamoxifen against M-Hela cells; lower toxicity to normal cells. mdpi.com In vivo, up to 83% survival and 447% increased life span in murine leukemia model. mdpi.com
Spirooxindole pyrrolidine/pyrrolizidine analoguesA549 (human lung cancer), NIH-3T3 (non-cancerous)Several compounds showed greater potency towards A549 cells. rsc.org Potent compounds were non-cytotoxic to NIH-3T3 cells. rsc.org
2-PyrrolidinoneHeLa, PC-3Exhibited in vitro cytotoxicity; mediated anti-proliferative effects through G0/G1 cell cycle arrest. nih.gov
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (human lung cancer)Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity, surpassing that of cytarabine. mdpi.com
Hydroxylated biphenyl compoundsMelanoma cellsShowed potent antiproliferative activity (IC50: 1.7 ± 0.5 μM and 2.0 ± 0.7 μM); induced apoptosis and interfered with cell cycle progression. nih.gov

Anti-inflammatory and Antinociceptive Effects

Several analogues of this compound have demonstrated significant anti-inflammatory and pain-reducing (antinociceptive) properties in preclinical studies. mdpi.comnih.gov

One study investigated a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides and identified compounds with both anticonvulsant and antinociceptive activities. mdpi.com Compound 14 from this series showed high efficacy against pain in models of tonic pain (formalin-induced), neurogenic pain (capsaicin-induced), and neuropathic pain (oxaliplatin-induced) in mice. mdpi.com Furthermore, this compound displayed distinct anti-inflammatory activity in a carrageenan-induced inflammation model. mdpi.com The mechanism of action is thought to be complex, potentially involving the inhibition of sodium and calcium channels as well as TRPV1 receptor antagonism. mdpi.com

Another investigation into a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, revealed its potential for managing inflammation and pain. mdpi.com This compound showed inhibitory activity against COX-1, COX-2, and 5-LOX enzymes, with IC50 values of 314, 130, and 105 μg/mL, respectively. mdpi.com In vivo, it demonstrated a reduction in edema in a carrageenan-induced inflammation model and a significant antinociceptive response in a hot plate test. mdpi.com

Research on 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has shown its ability to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the inflammatory response. nih.gov FPP was found to inhibit the activation of NF-κB and IRF3, key transcription factors in the inflammatory cascade, and subsequently suppressed the expression of inflammatory mediators like COX-2 and iNOS. nih.gov

Furthermore, a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives identified several compounds with significant antinociceptive effects in a formalin-induced tonic pain model. nih.gov These compounds also showed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.gov

Table 2: Anti-inflammatory and Antinociceptive Effects of this compound Analogues

Compound/DerivativeModel(s) of Pain/InflammationKey Findings
3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14 )Formalin-induced tonic pain, capsaicin-induced neurogenic pain, oxaliplatin-induced neuropathic pain, carrageenan-induced inflammationHigh efficacy against various types of pain; distinct anti-inflammatory activity. mdpi.com
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateIn vitro COX-1, COX-2, 5-LOX inhibition; Carrageenan-induced edema; Hot plate testInhibited key inflammatory enzymes; reduced edema and showed significant antinociceptive response. mdpi.com
1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)Toll-like receptor (TLR) signaling pathwaysSuppressed TLR signaling by inhibiting NF-κB and IRF3 activation and downstream inflammatory mediators. nih.gov
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivativesFormalin-induced tonic pain, oxaliplatin-induced peripheral neuropathyDemonstrated significant antinociceptive and antiallodynic properties. nih.gov

Anticonvulsant Activities

The pyrrolidine-2,5-dione scaffold, a key feature in many this compound analogues, is recognized for its association with anticonvulsant activity. nih.govnih.gov Research has identified several derivatives with potent, broad-spectrum anticonvulsant properties in various animal models of seizures.

A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides were synthesized and evaluated for their anticonvulsant effects. mdpi.com Several of these compounds demonstrated broad-spectrum activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor 6 Hz seizure models in mice. mdpi.com Notably, compound 14 and its stereoisomers were identified as having the most potent anticonvulsant properties, with an ED50 in the MES test of 49.6 mg/kg. mdpi.com

Further studies on N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives also revealed significant anticonvulsant activity in the MES test. rroij.com Compounds with 4-nitrophenyl and 4-chlorophenyl substitutions were particularly effective, with one compound showing protection against MES seizures at a dose of 30 mg/kg. rroij.com

Hybrid molecules incorporating the pyrrolidine-2,5-dione core have also been a focus of research. mdpi.com One study reported a series of derivatives that showed broad-spectrum activity in the MES and 6 Hz seizure models. mdpi.com The most potent compound from this series demonstrated an ED50 of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz test, along with a favorable safety profile. mdpi.com

Research into 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides also yielded a highly active compound. mdpi.com This particular derivative showed more beneficial ED50 values than the reference drug valproic acid in both the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg). mdpi.com

Additionally, a series of hybrid compounds with both pyrrolidine-2,5-dione and thiophene rings were synthesized and evaluated. nih.gov The most promising compound from this series showed a higher ED50 value than the reference drugs valproic acid and ethosuximide in the MES and 6 Hz tests. nih.gov In vitro studies suggested that its mechanism of action involves moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 3: Anticonvulsant Activities of this compound Analogues

Compound Class/DerivativeSeizure Model(s)Key Findings
3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesMES, scPTZ, 6 HzBroad-spectrum anticonvulsant activity; Compound 14 showed an ED50 of 49.6 mg/kg in the MES test. mdpi.com
N-(Substituted phenyl) pyrrolidine-2-carboxamidesMESSignificant activity, particularly with 4-nitrophenyl and 4-chlorophenyl substitutions; protection at 30 mg/kg for the most active compound. rroij.com
Hybrid pyrrolidine-2,5-dione derivativesMES, 6 HzBroad-spectrum activity; most potent compound had ED50 of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz). mdpi.com
3-(2-Chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamidesMES, 6 HzHighly active compound with ED50 of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz), outperforming valproic acid. mdpi.com
Hybrid pyrrolidine-2,5-dione and thiophene derivativesMES, 6 HzPromising compound with a higher ED50 than valproic acid and ethosuximide; mechanism involves inhibition of sodium and calcium channels. nih.gov

Neurological Research

Analogues of this compound have been the subject of neurological research, particularly in the context of cognitive function and neuroprotection. mdpi.comnih.govresearchgate.net

One study investigated a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, for its effects on cognitive functions in a rat model of ischemic stroke. mdpi.comnih.govresearchgate.net In vivo experiments demonstrated that this compound significantly reduced neurological deficits, improved neurological symptom regression, and enhanced exploratory behavior and reduced anxiety. mdpi.comnih.govresearchgate.net The compound was also found to cross the blood-brain barrier in both intact and ischemic animals. mdpi.comnih.gov

Research into other pyrrolidine-2-one derivatives has also shown neuroprotective effects against cognitive impairment. nih.gov In a study using a scopolamine-induced cognitive deficit model in mice, novel pyrrolidine-2-one derivatives were found to be effective in treating the behavioral and biochemical changes. nih.gov These derivatives were comparable to the standard drug donepezil in their efficacy. nih.gov The study evaluated various biochemical markers, including acetylcholinesterase (AChE), lipid peroxidation (LPO), and antioxidants like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CA). nih.gov The promising results suggest that these compounds could be candidates for diseases associated with cognitive deficits. nih.gov

Table 4: Neurological Research Findings for this compound Analogues

Compound/DerivativeNeurological ModelKey Findings
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonateRat model of ischemic strokeSignificantly reduced neurological deficits, improved neurological symptoms, enhanced exploratory behavior, and reduced anxiety. mdpi.comnih.govresearchgate.net Crossed the blood-brain barrier. mdpi.comnih.gov
Novel pyrrolidine-2-one derivativesScopolamine-induced cognitive impairment in miceEffective in treating behavioral and biochemical changes, comparable to donepezil. nih.gov Showed promise for diseases with cognitive deficits. nih.gov

Cardiovascular Applications

The pyrrolidine scaffold is being explored for its potential in treating cardiovascular diseases. nih.gov One area of focus is the development of compounds that can lower plasma lipoprotein(a) [Lp(a)] levels, a causal risk factor for atherosclerotic cardiovascular disease (ASCVD). nih.gov

While current treatments for high cholesterol, such as statins, are widely used, there is a need for effective therapies to reduce elevated Lp(a). nih.gov Research has been directed towards developing novel pyrrolidine compounds as potential lipid-lowering agents. nih.gov These compounds have been shown to be efficacious in reducing plasma Lp(a) levels in vivo, suggesting their potential use in reducing the risk of ASCVD. nih.gov

Anthelmintic Properties

The broad biological activity of pyrrolidine derivatives suggests their potential for development as anthelmintic agents, although specific studies on this compound analogues in this area are not extensively detailed in the provided context. The diverse pharmacological profile of the pyrrolidine core indicates its versatility as a scaffold for designing new therapeutic agents, which could extend to antiparasitic applications. nih.govresearchgate.net

Herbicide Activity

Pyrrolidinone and pyrrolidine-2,4-dione derivatives have been investigated for their potential as herbicides. rsc.orggoogle.com The goal of this research is to discover new, effective, and environmentally safer compounds for weed control in agriculture. google.com

One study focused on the design and synthesis of novel pyrrolidine-2,4-dione derivatives. rsc.org The herbicidal activity of these compounds was evaluated against barnyard grass and rape seedlings. rsc.org Several of the synthesized compounds showed moderate to good inhibitory activity against plant growth. rsc.org Two compounds, in particular, exhibited the highest herbicidal activities against the roots of barnyard grass and rape seedlings, with inhibition rates of 65.6% and 84.0%, respectively. rsc.org

Another area of research has been on 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, which have shown significant postemergence herbicidal activity against several weed species. nih.gov Two compounds from this series demonstrated high activity and a broad spectrum against broadleaf weeds, with 70-100% inhibition at a dosage of 75 g ai/ha, while being safe for corn and wheat at a higher dosage. nih.gov

Table 5: Herbicide Activity of Pyrrolidine Analogues

Compound Class/DerivativeTarget WeedsKey Findings
Pyrrolidine-2,4-dione derivativesBarnyard grass, Rape seedlingsModerate to good inhibitory activity; two compounds showed high herbicidal activity with inhibition rates of 65.6% and 84.0%. rsc.org
2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-onesBroadleaf weedsHigh activity and broad spectrum with 70-100% inhibition; safe for corn and wheat. nih.gov

Antioxidant Activity

The antioxidant potential of various pyrrolidine derivatives has been a subject of significant investigation. These studies often employ a range of in vitro assays to determine the capacity of these compounds to neutralize free radicals and chelate pro-oxidant metal ions. Common methods utilized include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, metal chelating assays, and various reducing power assessments. kaznu.kz

Research into a series of pyrrolidine compounds has demonstrated their ability to act as antioxidants at various concentrations. kaznu.kz For instance, the DPPH radical scavenging activity of certain pyrrolidine derivatives has been quantified, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 108 to 142 µg/mL. kaznu.kz In one study, a specific 3-hydroxy-3-pyrroline-2-one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a particularly promising radical scavenger. nih.gov While it showed lower activity in the DPPH assay compared to the reference antioxidant quercetin, with an EC50 greater than 128 µg/mL, further quantum chemistry calculations suggested it to be an effective scavenger of hydroxyl (HO˙) radicals. nih.gov

The antioxidant activity of these compounds is often compared to standard antioxidants to gauge their relative efficacy. For example, the ability of some pyrrolidine derivatives to scavenge hydroxyl radicals is reportedly comparable to that of well-known antioxidants like melatonin and gallic acid. nih.gov The mechanism behind this activity is often attributed to the hydrogen atom transfer (HAT) capacity of the molecules. mdpi.com

Interactive Table: Antioxidant Activity of Selected Pyrrolidine Analogues

Compound/Derivative Assay Result (IC50/EC50) Reference Compound
Pyrrolidine Compounds DPPH 108 - 142 µg/mL -

Pharmacokinetic Considerations in Pyrrolidine-Based Drug Development

The nitrogen atom within the pyrrolidine ring imparts a dipole moment and increases the polar surface area (PSA) compared to its carbocyclic analogue, cyclopentane. nih.gov This can enhance aqueous solubility, a desirable property for many drug candidates. nih.govpharmablock.com Furthermore, the basicity of the pyrrolidine nitrogen can be modulated by substituents on the ring, which in turn affects properties like oral absorption and distribution. nih.gov For instance, substituents at the C-2 position have a notable effect on the basicity of the pyrrolidine scaffold. nih.gov

While the pyrrolidine motif can offer advantages in drug design, it is not without potential liabilities. A key consideration is the metabolic stability of the pyrrolidine ring. It can be susceptible to oxidation by cytochrome P450 (CYP450) enzymes, potentially leading to the formation of reactive metabolites such as iminium ions and aminoaldehydes. pharmablock.com These reactive species have the potential for genotoxicity and mutagenicity, making it an important aspect to evaluate during preclinical development. pharmablock.com

The strategic placement of the pyrrolidine moiety within a drug molecule can significantly impact its pharmacokinetic properties. It can serve as a hydrogen bond donor (when the nitrogen is unsubstituted) or a hydrogen bond acceptor (when the nitrogen is substituted), influencing its interaction with biological targets and metabolic enzymes. pharmablock.com Therefore, a thorough understanding of the structure-activity relationships and structure-property relationships is essential when designing pyrrolidine-based drugs to achieve an optimal balance of efficacy and a favorable pharmacokinetic profile. nih.gov

Interactive Table: Physicochemical Properties of Pyrrolidine vs. Related Scaffolds

Scaffold Dipole Moment (D) Polar Surface Area (PSA) Key Features
Pyrrolidine Present Marked value sp3-hybridization, non-planar, basic nitrogen
Cyclopentane Absent Lacks PSA Carbocyclic, non-polar

Theoretical and Computational Chemistry Studies of 2 2 Phenylphenyl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying the molecular properties of pyrrolidine (B122466) derivatives. arabjchem.orgnih.gov These methods allow for the detailed investigation of geometric parameters, electronic structure, and vibrational frequencies. nih.gov

Electronic Structure Analysis

The electronic properties of pyrrolidine derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined using DFT calculations. arabjchem.org This analysis is critical for understanding the molecule's reactivity, as the HOMO and LUMO energies are related to its electron-donating and electron-accepting capabilities, respectively. For instance, a systematic theoretical study of 2-phenylpyrrole, a related compound, was conducted on its neutral and mono-charged states using methods like DFT and Møller-Plesset perturbation theory (MP2). scispace.comresearchgate.net These studies revealed that electric charging leads to significant changes in the geometry and electronic structure compared to the neutral state. scispace.comresearchgate.net The analysis of the electronic structure helps in validating the electrophilic and nucleophilic interactions within the molecular systems. nih.gov

Conformational Analysis

The conformational landscape of pyrrolidine derivatives is essential for understanding their biological activity. Molecular mechanics and quantum chemical methods are employed to explore the different possible conformations and their relative stabilities. researchgate.net The pyrrolidine ring typically adopts a non-planar envelope or twist conformation. researchgate.net For related tetraphenyl-substituted pyrrolidines, computational analysis using MM2, MM3, AM1, and PM3 methods has shown the presence of both envelope and twist conformers in solution. researchgate.net The biphenyl (B1667301) group attached to the pyrrolidine ring also exhibits rotational flexibility, with the dihedral angle between the two phenyl rings being a key conformational parameter. Rigorous conformational analysis is crucial as small energy differences between conformers can significantly impact their population in equilibrium and, consequently, their reactivity. researchgate.net

Transition State Modeling for Reaction Mechanisms

Understanding the reaction mechanisms involving 2-(2-phenylphenyl)pyrrolidine requires the modeling of transition states. Transition state theory provides a framework for calculating reaction rates based on the properties of the transition state structure. wuxibiology.com For complex multi-step reactions, each step has a corresponding transition state with a specific activation energy. wuxibiology.com Computational methods can be used to locate these transition state structures on the potential energy surface and calculate their energies. wuxibiology.com This information is vital for predicting the regioselectivity and stereoselectivity of reactions. For example, in Michael additions of pyrrolidine enamines, theoretical investigations of the elementary steps are necessary to elucidate the origin of the observed selectivities. researchgate.net The structure of the transition state is not a stable molecule but a transient, high-energy complex that lies at a saddle point on the potential energy surface. wuxibiology.comdalalinstitute.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of biomolecular systems, including the interaction of ligands like this compound with their biological targets. nih.gov MD simulations provide detailed, time-resolved information about the conformational changes in both the ligand and the target protein, which is crucial for understanding the binding process and the mechanism of action. nih.govmdpi.com

These simulations can be used to:

Predict Binding Affinities: By calculating the free energy of binding, MD simulations can help in estimating how strongly a ligand binds to its target. researchgate.net

Elucidate Binding Pathways: MD can reveal the step-by-step process of how a ligand approaches and binds to the active site of a protein. nih.gov

Identify Key Interactions: The simulations highlight the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netfrontiersin.org

Assess Ligand Stability: MD simulations can determine the stability of a ligand within the binding pocket over time. frontiersin.org

For instance, MD simulations have been used to study the binding of various ligands to proteins like the RNA-dependent RNA polymerase of SARS-CoV-2 and to identify novel inhibitors for targets such as the Cdk5/p25 complex, which is implicated in Alzheimer's disease. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Enantioselective Retention Relationship (QSERR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Enantioselective Retention Relationship (QSERR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or chromatographic retention, respectively. iium.edu.myresearchgate.net

QSAR models are developed to predict the biological activity of new compounds based on their physicochemical properties and structural features. d-nb.info These models are valuable in drug discovery for lead optimization and for designing new molecules with enhanced potency. iium.edu.my For example, QSAR studies on pyrrolidine derivatives have been used to identify structural features beneficial for anti-trypanosomiasis activity, highlighting the importance of the pyrrolidine ring itself. iium.edu.my Similarly, 3D-QSAR models have been instrumental in the design of novel N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors. nih.gov

QSERR studies focus on the enantioselective separation of chiral compounds by liquid chromatography. These models aim to predict the retention and separation factors of enantiomers based on their molecular descriptors. researchgate.net This is particularly relevant for chiral compounds like this compound, where the different enantiomers may exhibit distinct biological activities.

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling encompasses a range of computational techniques, including QSAR and molecular docking, aimed at forecasting the biological activity and selectivity of chemical compounds. iium.edu.mynih.gov These models are built using datasets of compounds with known activities and are then used to screen virtual libraries of new molecules to identify promising candidates for synthesis and experimental testing. nih.gov

The development of predictive models often involves several steps:

Data Collection: Gathering a dataset of compounds with measured biological activity. rasayanjournal.co.in

Descriptor Calculation: Computing a variety of molecular descriptors that capture the structural and physicochemical properties of the molecules.

Model Building: Using statistical methods like partial least squares (PLS) or machine learning algorithms to build a mathematical model that relates the descriptors to the activity. d-nb.info

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets. rasayanjournal.co.in

These predictive models can guide the design of new derivatives of this compound with improved biological profiles, such as enhanced potency against a specific target or better selectivity over other targets. For example, predictive models have been successfully used to design chalcone (B49325) derivatives with potent antitubercular activity. nih.gov

Analytical and Spectroscopic Characterization Methods for 2 2 Phenylphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationunimi.it

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the molecular framework of 2-(2-phenylphenyl)pyrrolidine. Both ¹H and ¹³C NMR spectra offer precise information regarding the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct regions for aromatic and aliphatic protons.

Aromatic Region (approx. 7.0-7.6 ppm): The nine protons of the biphenyl (B1667301) group typically appear as a complex series of multiplets in this region. The exact chemical shifts and splitting patterns are influenced by the substitution pattern and the rotational restriction between the two phenyl rings.

Pyrrolidine (B122466) Ring Protons (approx. 1.8-4.5 ppm): The protons on the pyrrolidine ring, including the proton at the chiral center (C2), exhibit characteristic chemical shifts. The C2 proton, being adjacent to the aromatic system and the nitrogen atom, would likely appear as a multiplet at a downfield position compared to the other aliphatic protons. The remaining six protons on carbons 3, 4, and 5 would also present as complex multiplets due to spin-spin coupling.

N-H Proton: The proton attached to the nitrogen atom would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 16 distinct signals are expected in the broadband-decoupled spectrum, corresponding to the 16 carbon atoms in the structure.

Aromatic Carbons (approx. 125-145 ppm): The twelve carbons of the biphenyl moiety would resonate in this downfield region. The signals for the quaternary carbons (the points of attachment between the rings and to the pyrrolidine) would typically have lower intensities.

Pyrrolidine Carbons (approx. 25-65 ppm): The four carbon atoms of the pyrrolidine ring would appear in the aliphatic region. The C2 carbon, bonded to the biphenyl group, would be the most downfield of the pyrrolidine carbons.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Multiplicity / Notes
Aromatic-H7.0 - 7.6-Multiplets
Aromatic-C-125 - 145Multiple signals; quaternary C's may be weaker
CH (C₃H₆N)(C₆H₄Ph)~4.0 - 4.5~60 - 65Multiplet
Pyrrolidine-CH₂~1.8 - 3.5~25 - 55Complex multiplets
NH Variable-Broad singlet

Note: The predicted values are based on general principles and data from structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Analysisunimi.it

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₇N), the molecular weight is 223.31 g/mol . alfa-chemistry.com

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org The expected fragmentation pattern in an electron ionization (EI) mass spectrum would arise from the cleavage of the molecular ion (M⁺·). Key fragmentation pathways would likely involve the loss of the pyrrolidine ring or cleavage at the bond connecting the two phenyl rings, providing further structural confirmation. libretexts.orguni-saarland.de

Interactive Data Table: Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular FormulaC₁₆H₁₇N-
Molecular Weight223.31 g/mol Calculated
Exact Mass223.1361 uCalculated
Primary Analysis MethodHigh-Resolution Mass Spectrometry (HRMS)To confirm elemental composition

X-ray Crystallography for Absolute Configuration Determinationunimi.it

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. rsc.org For a chiral molecule like this compound, this technique can distinguish between the (R) and (S) enantiomers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unequivocal information on bond lengths, bond angles, and the conformation of the pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the dihedral angle between the two phenyl rings of the biphenyl group. For chiral compounds, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, allow for the assignment of the absolute stereochemistry. utsunomiya-u.ac.jpyoutube.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for determining its enantiomeric excess (ee). heraldopenaccess.us

Purity Determination: A standard reversed-phase HPLC method can be used to separate the target compound from any impurities or starting materials. By using a suitable detector, such as a UV detector (as the biphenyl system is strongly UV-active), the area of the peak corresponding to the product can be compared to the total area of all peaks to calculate its purity.

Enantiomeric Excess (ee) Determination: To separate the two enantiomers, (R)- and (S)-2-(2-phenylphenyl)pyrrolidine, a chiral stationary phase (CSP) is required. uma.es The differential interaction of each enantiomer with the chiral environment of the column leads to different retention times, resulting in two separate peaks. The enantiomeric excess can then be calculated from the relative areas of these two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. quora.com The choice of the specific chiral column and mobile phase is critical for achieving baseline separation. uma.es

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.infolibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500Medium-WeakOften a single, relatively sharp peak for secondary amines.
Aromatic C-H Stretch3000 - 3100Medium-WeakAppears just above the aliphatic C-H stretch.
Aliphatic C-H Stretch2850 - 2960Medium-StrongFrom the CH and CH₂ groups of the pyrrolidine ring. libretexts.org
Aromatic C=C Stretch1450 - 1600Medium-WeakMultiple bands are characteristic of the phenyl rings.
N-H Bend1550 - 1650MediumCan sometimes overlap with aromatic C=C stretches.
C-N Stretch1020 - 1250MediumFrom the amine group.
Out-of-Plane C-H Bend690 - 900StrongThe pattern can sometimes give information about the substitution on the aromatic rings. libretexts.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-Phenylphenyl)pyrrolidine derivatives?

  • Methodological Answer : Synthesis optimization should prioritize reaction conditions (e.g., temperature, catalysts) and substituent effects. For example, fluorinated derivatives (e.g., 2-(2,5-difluorophenyl)pyrrolidine) often require mild conditions (e.g., room temperature) to avoid side reactions like defluorination . Use chiral resolution techniques (e.g., HPLC with chiral columns) for enantiopure products, as stereochemistry significantly impacts biological activity . Compare yields and purity across methods like asymmetric catalysis vs. classical resolution .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the phenyl and pyrrolidine rings. Fluorinated derivatives require 19F^{19}F-NMR for tracking fluorine substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for verifying novel analogs.
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in hydrochloride salts) .

Q. What are the standard protocols for preliminary toxicity screening of this compound analogs?

  • Methodological Answer :

  • In Vitro Assays : Use cell viability assays (e.g., MTT) on human cell lines (e.g., HEK293) to assess acute toxicity. Prioritize compounds with IC50_{50} > 50 µM for further study .
  • Safety Handling : Follow EU CLP guidelines (e.g., Category 4 acute toxicity) with PPE including P95 respirators and EN374-certified gloves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, focusing on substituent positions (e.g., 2,5-difluoro vs. 3,4-difluoro). For example, 2,5-difluoro analogs show higher metabolic stability due to reduced electron-withdrawing effects .
  • Experimental Validation : Replicate conflicting studies under controlled conditions (e.g., standardized cell lines, assay protocols).
  • Data Table :
Substituent PositionReported ActivityKey Study Limitations
2,5-DifluoroNeuroprotectiveLimited in vivo data
3,4-DifluoroEnzyme InhibitionLow solubility

Q. What strategies are effective for enantioselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce >90% enantiomeric excess (ee) in cyclization reactions .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for hydrolytic separation of racemic mixtures .
  • Chiral HPLC : Validate ee using columns like Chiralpak IG-3 with hexane/isopropanol gradients .

Q. How can computational modeling predict the pharmacological potential of novel this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to targets like dopamine receptors or cytochrome P450 enzymes. Fluorinated analogs often show enhanced binding due to hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP inhibition. For example, trifluoromethyl groups improve metabolic stability but may increase hepatotoxicity risk .

Safety and Handling

Q. What are the critical exposure controls for handling this compound hydrochloride salts?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize aerosol exposure .
  • PPE : Wear EN143-certified respirators for particulates and EN374 gloves for chemical resistance.
  • Waste Management : Neutralize hydrochloride salts with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the enzyme-inhibitory activity of this compound derivatives?

  • Methodological Answer :

  • Structural Variability : Minor substituent changes (e.g., methylthio vs. trifluoromethyl groups) alter steric and electronic profiles, affecting target binding .
  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can modulate activity. Standardize protocols using guidelines like OECD 455 for enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.